molecular formula C6H16ClN B3083053 N-ethyl-2-butanamine hydrochloride CAS No. 1135300-69-4

N-ethyl-2-butanamine hydrochloride

Cat. No.: B3083053
CAS No.: 1135300-69-4
M. Wt: 137.65 g/mol
InChI Key: PMIDEDMVPGAHQP-UHFFFAOYSA-N
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Description

N-ethyl-2-butanamine hydrochloride is an organic compound belonging to the class of amines. It is a derivative of butanamine, where an ethyl group is attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

N-ethyl-2-butanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Safety and Hazards

The safety information for N-ethyl-2-butanamine hydrochloride indicates a warning signal word . The hazard statements include H302, H315, H319, H335 . The MSDS for the compound can be found here .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2-butanamine hydrochloride can be synthesized through several methods. One common method involves the alkylation of butanamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

C4H9NH2+C2H5XC6H15N+HX\text{C}_4\text{H}_9\text{NH}_2 + \text{C}_2\text{H}_5\text{X} \rightarrow \text{C}_6\text{H}_{15}\text{N} + \text{HX} C4​H9​NH2​+C2​H5​X→C6​H15​N+HX

where X is a halogen (e.g., Cl, Br). The resulting N-ethyl-2-butanamine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-butanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated compounds (e.g., alkyl halides) and strong bases (e.g., sodium hydroxide) are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of N-ethyl-2-butanamine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-butanamine
  • N-propyl-2-butanamine
  • N-isopropyl-2-butanamine

Uniqueness

N-ethyl-2-butanamine hydrochloride is unique due to its specific ethyl substitution on the nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-ethylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-6(3)7-5-2;/h6-7H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIDEDMVPGAHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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